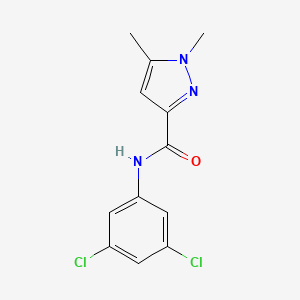

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Based on the available information, here is a comprehensive analysis of the scientific research applications of the compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide”:

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, which can affect the activity, interactions, and localization of the target protein. Inhibitors like this compound can be used to regulate kinase activity, which is crucial in various diseases, including cancer .

Covalent Inhibitors Development

The structure of the compound suggests its use in the development of covalent inhibitors . These are a type of drug that forms a permanent bond with their target, often leading to a longer duration of action. This can be particularly useful in targeting enzymes or receptors that are implicated in disease processes .

Cancer Therapeutics

Due to its inhibitory effects on specific kinases, this compound could be used in the development of cancer therapeutics . By inhibiting kinases that are overactive in cancer cells, it may help to control the growth and spread of tumors .

Treatment of Myeloproliferative Disorders

The compound’s potential to act as a kinase inhibitor also opens up possibilities for treating myeloproliferative disorders . These are a group of diseases that cause an overproduction of blood cells in the bone marrow, and kinase inhibitors can be effective in managing these conditions .

Modulation of Metabolic Pathways

Given the role of kinases in metabolic pathways, this compound could be used to modulate metabolism . This could have applications in treating metabolic disorders or in research to understand the complex signaling pathways involved in metabolism .

Aging and Longevity Research

The compound may have applications in aging and longevity research . Kinases play a role in aging-related processes, and their inhibition could provide insights into the mechanisms of aging or even contribute to the development of anti-aging therapies .

Neurodegenerative Disease Research

There is potential for this compound to be used in neurodegenerative disease research . Kinases are involved in the signaling pathways that, when dysregulated, can lead to neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Inflammatory Disease Treatment

Lastly, the compound could be explored for its efficacy in treating inflammatory diseases . Kinase inhibitors can modulate the immune response and may be beneficial in conditions where inflammation is a key component .

properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-22-12-16(11-21-22)15-6-13(8-19-10-15)9-20-18(23)14-4-3-5-17(7-14)24-2/h3-8,10-12H,9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDOVVSMSHNYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)

![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)

![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)

![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)

![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2987362.png)

![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)